

The Pharmacokinetics and Metabolism of Amiton in Mammals: A Technical Guide

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Compound of Interest

Compound Name: **Amiton**

Cat. No.: **B1196955**

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Disclaimer: Information regarding the pharmacokinetics and metabolism of **Amiton** (also known as VG) is exceptionally scarce in publicly available scientific literature. **Amiton**, chemically identified as S-[2-(diethylamino)ethyl] O,O-diethyl phosphorothioate, was developed as a pesticide but was quickly withdrawn due to its high toxicity to mammals, subsequently being classified as a V-series nerve agent.^{[1][2][3]} This guide will therefore primarily focus on the pharmacokinetics and metabolism of the closely related and more extensively studied V-series nerve agent, VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), as a surrogate to provide insights into the likely behavior of **Amiton** in mammals. The structural similarities between **Amiton** and VX suggest they would share comparable metabolic pathways and pharmacokinetic profiles.

Introduction to Amiton and V-Series Nerve Agents

Amiton is an organophosphate compound that, like other nerve agents, exerts its toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).^[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis, and ultimately, respiratory failure.^[4] Due to its high toxicity, understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds is critical for developing effective medical countermeasures.

Pharmacokinetics of VX as a Surrogate for Amiton

The pharmacokinetic profile of a compound describes its journey through the body over time. While specific quantitative data for **Amiton** is unavailable, studies on VX in various mammalian species provide a foundational understanding.

Absorption

V-series nerve agents can be absorbed through various routes, including inhalation, ingestion, and dermal contact.^[5] Due to their low volatility, dermal absorption is a significant route of exposure for agents like VX.^{[5][6]} Studies in vitro have shown that the permeability of guinea pig skin to VX is significantly greater than that of human or pig skin, with pig skin being a more appropriate model for human dermal absorption.^[6]

Distribution

Following absorption, V-series nerve agents are rapidly distributed throughout the body via the bloodstream.^[5] They distribute to various tissues, with a notable accumulation in those rich in cholinergic activity.^[5] Due to their lipophilic nature, agents like VX can accumulate in adipose tissue, which may contribute to their prolonged effects.^[5]

Metabolism

The metabolism of V-series nerve agents is a critical detoxification pathway. The primary metabolic processes are hydrolysis and oxidation, occurring mainly in the liver.^{[7][8]}

Hydrolysis: The ester bonds in the organophosphate structure are susceptible to hydrolysis. For VX, this can occur at the P-S or P-O bond.^{[9][10]}

- P-S bond cleavage: This is the dominant and detoxifying pathway, yielding ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol (DESH), which are relatively nontoxic.^[9]
- P-O bond cleavage: This pathway produces S-[2-(diisopropylamino)ethyl] methylphosphonothioic acid (EA-2192), a product that retains significant neurotoxicity.^[9]

Oxidation: Cytochrome P450 (CYP450) enzymes in the liver are involved in the oxidative biotransformation of xenobiotics.^[11] In vitro studies using human liver microsomes have demonstrated that CYP450 enzymes play a role in the metabolism of VX.^{[12][13]}

The primary metabolites of VX that have been identified in biological samples from victims of exposure include ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino-ethyl)methyl sulfide.[14][15] EMPA can be further metabolized to the more stable methylphosphonic acid (MPA).[4]

Excretion

The metabolites of V-series nerve agents are more water-soluble than the parent compound, facilitating their elimination from the body, primarily through renal excretion in the urine.[5] Studies in guinea pigs have shown that a significant portion of a VX dose is excreted in the urine as phosphorus-based and nitrogenous biomarkers within 24 hours.[16]

Quantitative Pharmacokinetic Data for VX

Comprehensive pharmacokinetic data for VX is limited and varies across species. The following table summarizes available data from studies in various animal models. It is important to note that these values are estimates and can be influenced by the route of administration, dose, and animal species.

| Parameter | Species | Route of Administration | Value | Source(s) |
|------------------------------------|--------------|------------------------------|------------------------|-----------|
| Lethal Dose (LD50) | Rat | Oral | 5.4 mg/kg (for Amiton) | [14] |
| Rat | Subcutaneous | 13.1 µg/kg | [17] | |
| Bioavailability | Guinea Pig | Percutaneous | 2.5% (relative to IV) | [10] |
| Cholinesterase Inhibition (AChE50) | Human | Intravenous | 0.001 mg/kg | [7] |
| Human | Oral | 0.0023 mg/kg | [7] | |
| Human | Dermal | 0.029 - 0.034 mg/kg | [7] | |
| Rat | Subcutaneous | 1 µg/kg (for 50% inhibition) | [7] | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and metabolism of highly toxic compounds. Below are generalized protocols based on published studies with VX.

In Vitro Metabolism Study Using Liver Microsomes

This protocol is designed to investigate the metabolic fate of a compound using liver sub-cellular fractions.

Objective: To determine the metabolites of a V-series agent and the role of CYP450 enzymes in its metabolism.

Materials:

- Human Liver Microsomes (HLMs)

- V-series nerve agent (e.g., VX)
- Phosphate buffer (pH 7.4)
- NADPH regenerating system (for CYP450-dependent reactions)
- Quenching solution (e.g., acetonitrile)
- Analytical standards of potential metabolites
- LC-MS/MS system

Procedure:

- Incubation Preparation: Prepare incubation mixtures containing HLMs, phosphate buffer, and the V-series agent in microcentrifuge tubes.
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures. For control experiments (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
- Incubation: Incubate the mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination: Stop the reaction at each time point by adding a cold quenching solution.
- Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound in a rodent model.

Objective: To determine the absorption, distribution, and excretion of a V-series agent after a single dose administration.

Animal Model: Male Wistar rats.

Materials:

- V-series nerve agent (e.g., VX)
- Vehicle for dosing (e.g., saline)
- Anesthetic
- Blood collection supplies (e.g., heparinized tubes)
- Metabolic cages for urine and feces collection
- Homogenization equipment for tissue analysis
- LC-MS/MS system

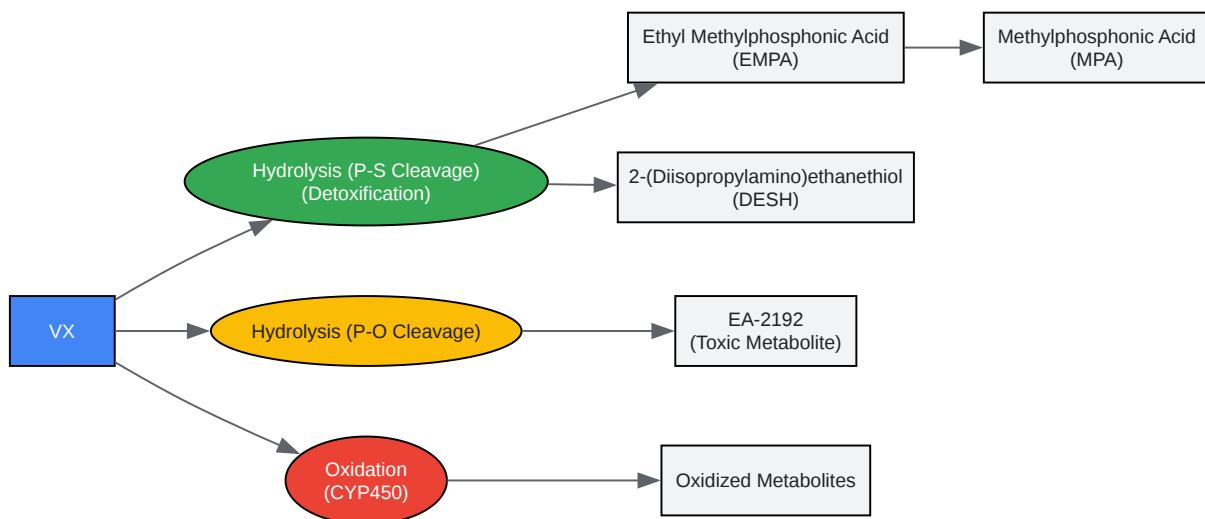
Procedure:

- Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the study.
- Dosing: Administer a single dose of the V-series agent via the desired route (e.g., subcutaneous injection).
- Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
- Urine and Feces Collection: House animals in metabolic cages to collect urine and feces at specified intervals.
- Tissue Collection: At the end of the study, euthanize the animals and collect various tissues (e.g., liver, kidney, brain, fat).

- Sample Processing:
 - Plasma: Centrifuge blood samples to separate plasma.
 - Urine: Measure the volume of urine collected.
 - Feces and Tissues: Homogenize feces and tissue samples.
- Sample Extraction: Perform liquid-liquid or solid-phase extraction on plasma, urine, and tissue homogenates to isolate the parent compound and its metabolites.
- Analysis: Quantify the concentration of the parent compound and its metabolites in all samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as half-life ($t_{1/2}$), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Visualizations

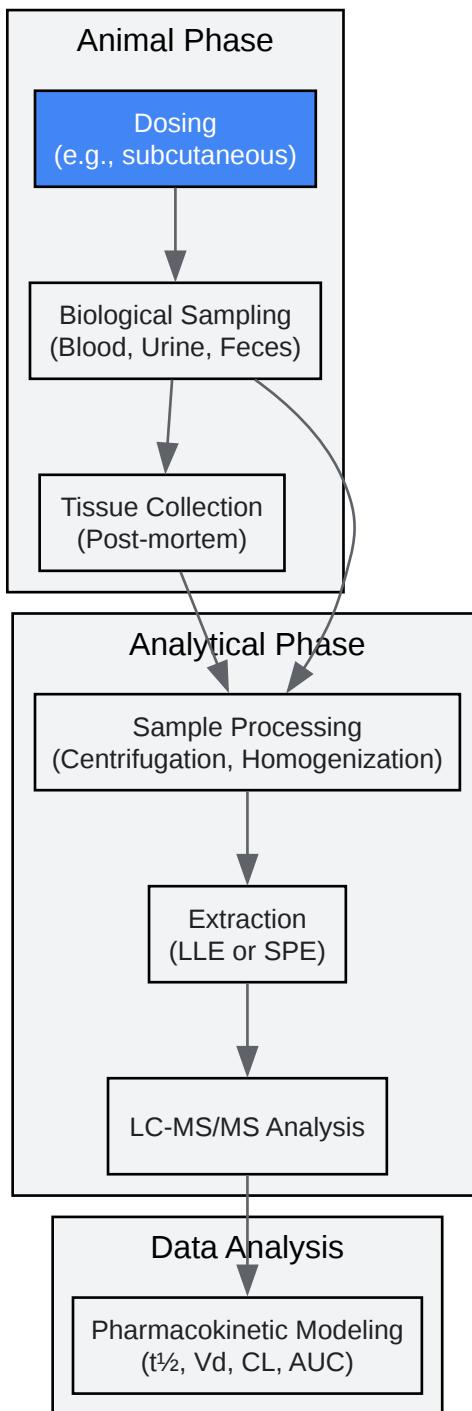
Metabolic Pathway of VX



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Caption: Proposed metabolic pathways of the nerve agent VX in mammals.

Experimental Workflow for In Vivo Pharmacokinetic Study



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Caption: General workflow for an in vivo pharmacokinetic study in an animal model.

Conclusion

While specific data on the pharmacokinetics and metabolism of **Amiton** (VG) are not readily available, the information gathered from its close structural analog, VX, provides a valuable framework for understanding its likely behavior in mammalian systems. The primary routes of metabolism for these V-series nerve agents are hydrolysis and oxidation, leading to the formation of several metabolites, some of which retain toxicity. The experimental protocols outlined in this guide provide a basis for conducting further research to fill the existing knowledge gaps regarding **Amiton** and other related compounds. Such studies are essential for the development of effective strategies to mitigate the health risks posed by these highly toxic substances.

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